Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield products with significant pharmacological potential. For instance, ethyl pyrazolecarboxylates and their derivatives have been synthesized through reactions involving ethyl 3-[(dimethylamino)methylidene]pyruvate and various hydrazines, showcasing the regioselectivity and potential for creating structurally complex molecules (Hanzlowsky et al., 2003). Similarly, the synthesis of pyrazolo[3,4-c]pyridazine derivatives from ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate highlights the versatility of nucleophilic reagents in crafting novel compounds with a range of biological activities (Zabska et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, as determined by single-crystal X-ray diffraction, reveals intricate details such as hydrogen bonding and π-π interactions that contribute to the compound's stability and reactivity. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate demonstrates how intramolecular hydrogen bonds and crystal packing can influence molecular conformation and properties (Xiao-lon, 2015).
Chemical Reactions and Properties
Chemical reactions involving ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its analogs often lead to the formation of novel structures with unique properties. The reactivity with nucleophilic reagents, such as hydrazine, opens pathways to a range of derivatives with potential biological activity. The synthesis of pyrazolo[3,4-c]pyridazine derivatives illustrates the compound's capacity for undergoing nucleophilic substitution reactions, leading to molecules with diverse pharmacological profiles (Zabska et al., 1998).
Applications De Recherche Scientifique
Chemical Transformations and Derivatives
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its related compounds have been explored for their potential in creating a variety of chemical derivatives. For example, Anusevičius et al. (2014) detailed the transformation of a related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, into various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, demonstrating its versatility in producing a range of chemical structures (Anusevičius et al., 2014).
Antimicrobial Applications
Research has shown that derivatives of Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate have been tested for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines from a compound similar to ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and evaluated them for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structure of related compounds is another significant area of research. Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and performed extensive structural analysis, including X-ray diffraction studies. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Achutha et al., 2017).
Pharmacological Screening
Some derivatives have been screened for their potential pharmacological effects. For instance, Zabska et al. (1998) explored the effects of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate derivatives on the central nervous system (Zabska et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-4-8(15)6-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJLLFEQHXVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.